molecular formula C15H14N4 B7590706 2,5-Dibenzyltetrazole

2,5-Dibenzyltetrazole

Cat. No.: B7590706
M. Wt: 250.30 g/mol
InChI Key: FGASZUSOTKOAJQ-UHFFFAOYSA-N
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Description

Historical Context of Tetrazoles in Heterocyclic Chemistry

The history of tetrazole chemistry dates back to 1885 when the first tetrazole derivative was synthesized by the Swedish chemist J. A. Bladin. researchgate.netrdd.edu.iqnih.gov His work laid the foundation for over a century of research into this fascinating class of compounds. A significant milestone in tetrazole synthesis was the [3+2] cycloaddition of an azide (B81097) with a nitrile, first reported in 1901. researchgate.net This method, though facing challenges such as the use of costly and toxic reagents, has been a cornerstone in the preparation of 5-substituted-1H-tetrazoles. researchgate.net Over the years, numerous scientists have contributed to the advancement of tetrazole chemistry, exploring new synthetic routes and uncovering the diverse properties of these compounds. rdd.edu.iq

Significance of the Tetrazole Moiety in Modern Chemical Sciences

The tetrazole moiety, though not found in nature, has become a privileged scaffold in various scientific disciplines. lifechemicals.comrug.nl Its importance is particularly pronounced in medicinal chemistry, where it is often employed as a bioisostere for carboxylic acids and cis-amide bonds. bohrium.comlifechemicals.comresearchgate.net This is due to their similar pKa values and the ability of the tetrazole ring to improve physicochemical properties such as lipophilicity and metabolic stability. bohrium.combeilstein-journals.org The tetrazolate anion, being more lipid-soluble than the corresponding carboxylate, can enhance a drug molecule's ability to penetrate cell membranes. bohrium.com As a result, the tetrazole ring is a key component in over 20 marketed drugs, including the antihypertensive drug Losartan and the antibacterial agent Cefotiam. lifechemicals.comacs.org Beyond pharmaceuticals, tetrazoles are utilized in agriculture as plant growth regulators, in the food industry, and as components in photography and imaging chemicals. lifechemicals.comacs.org

Overview of Research Directions in Tetrazole Compounds

Current research in tetrazole chemistry is vibrant and multifaceted, with several key areas of exploration. numberanalytics.com A significant trend is the development of "green chemistry" approaches to tetrazole synthesis, aiming for more sustainable and environmentally friendly methods. numberanalytics.com The application of click chemistry principles has also emerged as an efficient and selective route to tetrazole synthesis. numberanalytics.com

In materials science, there is a growing interest in tetrazole-based materials for applications such as energetic materials, polymers, sensors, and electronic devices. numberanalytics.com The high nitrogen content of tetrazoles makes them suitable for creating high-energy materials and environmentally benign gas generators. acs.org For instance, synthetic polymers containing tetrazole fragments have shown high efficacy and selectivity in CO2 capture. lifechemicals.com

Despite significant progress, challenges remain in tetrazole chemistry, including the need for more efficient and scalable synthesis methods for complex derivatives and addressing stability and safety concerns, especially for energetic materials. numberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibenzyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-3-7-13(8-4-1)11-15-16-18-19(17-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGASZUSOTKOAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dibenzyltetrazole and Analogues

Classical and Modern Synthetic Routes to 2,5-Disubstituted Tetrazoles

The construction of the 2,5-disubstituted tetrazole core can be achieved through various synthetic pathways. These methods have evolved from classical, often harsh, conditions to modern, more efficient, and selective catalytic processes.

Cycloaddition Reactions in Tetrazole Synthesis

The most fundamental and widely used method for forming the tetrazole ring is the [3+2] cycloaddition, also known as the Huisgen cycloaddition. scielo.org.za This reaction typically involves the combination of a nitrile (providing one carbon and one nitrogen atom) and an azide (B81097) (providing three nitrogen atoms). ontosight.aiorganic-chemistry.org For the synthesis of a 5-substituted-1H-tetrazole, such as the precursor to 2,5-dibenzyltetrazole, an organonitrile is reacted with an azide source like sodium azide or trimethylsilyl (B98337) azide. ontosight.aimdpi.com

A direct synthesis of 5-benzyltetrazole, the immediate precursor for this compound, utilizes the reaction between phenylacetonitrile (B145931) (benzyl cyanide) and sodium azide. ontosight.ai This transformation often requires a catalyst to proceed efficiently under milder conditions. Various catalytic systems have been developed, including those based on cobalt, copper, zinc, and titanium. ontosight.aimdpi.comresearchgate.net For instance, cobalt-exchanged Y zeolite has been shown to be an effective and reusable catalyst for the synthesis of 5-benzyltetrazole from phenylacetonitrile and sodium azide. ontosight.ai Another approach uses nano-TiCl₄·SiO₂, an eco-friendly and efficient catalyst, for the same transformation. mdpi.com

The general scheme for this cycloaddition is as follows: Phenylacetonitrile + Sodium Azide → 5-Benzyl-1H-tetrazole

Multi-component Reactions for Tetrazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and convergent pathway to complex molecules. rsc.org For tetrazole synthesis, the Ugi-azide four-component reaction (UT-4CR) is a prominent example. ontosight.airsc.org This reaction combines an aldehyde or ketone, an amine, an isocyanide, and an azide source (like hydrazoic acid or trimethylsilyl azide) to produce highly substituted tetrazoles. While not a direct route to the simple this compound, MCRs provide a powerful platform for generating diverse libraries of 2,5-disubstituted tetrazole analogs by varying the starting components. ontosight.airsc.org

A more direct MCR-like approach for 2,5-disubstituted tetrazoles involves the one-pot reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure, which yields the desired scaffold under mild conditions.

Strategies for Benzyl (B1604629) Group Incorporation and Derivatization

To achieve the this compound structure, benzyl groups must be attached at both the C5 and N2 positions of the tetrazole ring. This is typically accomplished in a stepwise fashion: formation of 5-benzyltetrazole followed by N-benzylation.

N-Alkylation and N-Arylation Approaches

The most direct method for synthesizing this compound is the N-alkylation of 5-benzyl-1H-tetrazole with a benzylating agent like benzyl bromide. In this reaction, the proton on the tetrazole ring is removed by a base (e.g., potassium carbonate), forming a tetrazolate anion. This anion then acts as a nucleophile, attacking the benzyl bromide to form the N-benzylated product.

A significant challenge in the N-alkylation of 5-substituted tetrazoles is the formation of regioisomers. The reaction can produce both the N1- and N2-alkylated products. Studies on the benzylation of 5-benzyltetrazole have shown that a mixture of 1-benzyl-5-benzyltetrazole and 2-benzyl-5-benzyltetrazole can be formed, and the ratio is influenced by reaction conditions.

A general procedure involves stirring 5-benzyl-1H-tetrazole with a base like K₂CO₃ in a suitable solvent such as acetone (B3395972) or DMF, followed by the addition of benzyl bromide. The reaction mixture is typically stirred at room temperature or with gentle heating to completion. osi.lv Microwave activation has also been employed to accelerate this type of alkylation. osi.lv

More modern, transition-metal-free approaches have also been developed. For example, various 5-aryl-2-benzyltetrazoles can be prepared directly from aromatic aldehydes and benzylhydrazine (B1204620) in a one-pot process.

Palladium-Catalyzed Cross-Coupling Reactions in Benzyl Tetrazole Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While direct dibenzylation via cross-coupling is less common, these methods are crucial for synthesizing more complex analogs. For instance, a palladium-catalyzed three-component coupling reaction of malononitrile (B47326) derivatives, allyl acetate, and trimethylsilyl azide can produce 2-allyltetrazoles. The allyl group can then be chemically modified or removed.

More relevant to derivatization, palladium(II)-catalyzed C-H arylation, directed by the tetrazole ring itself, allows for the introduction of aryl groups onto a pre-existing benzyltetrazole scaffold. This strategy demonstrates the utility of palladium catalysis in the functionalization of the benzyl group at the C5 position, enabling the synthesis of a wide range of complex analogs that would be difficult to access through other means.

Applications and Research Significance

Role in Materials Science

The field of materials science is increasingly exploring the use of novel organic compounds to create materials with specific functionalities. ktu.lt25d-materials.jpscirp.orgstumejournals.com Tetrazole derivatives, due to their high nitrogen content and stability, are prime candidates for the development of advanced materials. acs.orgnumberanalytics.com They are investigated as components of energetic materials and propellants. acs.org Furthermore, the ability to functionalize the tetrazole ring allows for the tuning of material properties. For example, the incorporation of tetrazole moieties into polymers has been shown to be effective for gas capture applications. lifechemicals.com The benzyl (B1604629) groups in this compound could influence properties such as thermal stability and solubility in organic polymers.

Utility in Coordination Chemistry

The nitrogen atoms of the tetrazole ring are excellent coordinating sites for metal ions, leading to the formation of a wide range of metal-organic complexes. lifechemicals.com This has led to the development of tetrazole-based ligands for constructing functional materials like metal-organic frameworks (MOFs) for gas storage. lifechemicals.com The coordination chemistry of substituted pyridines, which also contain nitrogen ligands, demonstrates how steric hindrance from substituents can be used to stabilize low-coordinate metal complexes. nih.gov Similarly, the benzyl groups in this compound could play a role in directing the coordination geometry around a metal center, potentially leading to complexes with interesting catalytic or material properties. nih.gov

Theoretical and Computational Investigations of 2,5 Dibenzyltetrazole

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the properties of tetrazole derivatives. researchgate.netsci-hub.ru These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. For the class of 2,5-diaryltetrazoles, DFT calculations, often using hybrid functionals like B3LYP, provide deep insights into the molecule's behavior. sci-hub.ru

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational studies on 2,5-diaryltetrazoles focus on the arrangement of electrons in molecular orbitals (MOs). The most critical of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.

Research on 2,5-diaryltetrazoles has demonstrated a direct correlation between the calculated HOMO energies of the reactive intermediate, a nitrile imine, and the kinetic rate of their subsequent reactions. sci-hub.se This highlights the predictive power of FMO analysis for this class of compounds. The analysis of how substituents on the phenyl rings affect the HOMO and LUMO energies allows for the tuning of the molecule's reactivity for specific applications. sci-hub.se

The distribution of electron density within the 2,5-Dibenzyltetrazole molecule is not uniform due to the different electronegativities of the carbon and nitrogen atoms. DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, using color-coding to indicate regions that are electron-rich (typically colored red or orange) and electron-poor (colored blue).

These maps are invaluable for predicting how the molecule will interact with other chemical species. For instance, MEP maps can identify the most likely sites for nucleophilic or electrophilic attack. In related 2,5-diaryltetrazoles, computational studies have shown that placing specific groups at certain positions can effectively block unwanted nucleophilic addition by altering the charge distribution, thereby increasing the yield of the desired product. sci-hub.se

Computational chemistry offers a suite of descriptors derived from the electronic structure to predict a molecule's stability and reactivity. For 2,5-diaryltetrazoles, these calculations are essential for understanding their primary photochemical reaction: a light-induced cycloreversion to form a highly reactive nitrile imine intermediate. nih.govcolab.ws

Key reactivity descriptors that can be calculated are summarized in the table below. A smaller HOMO-LUMO gap, for example, generally implies higher reactivity. Kinetic evaluations based on computational models can determine which reaction pathways are most favorable. For instance, studies on disubstituted tetrazoles have mapped the potential energy surfaces to understand the fragmentation patterns and selectivity of bond-breaking upon photolysis. acs.org

Table 1: Key Computational Descriptors for Reactivity Prediction

Descriptor Symbol Significance
HOMO Energy EHOMO Relates to electron-donating ability. Higher energy often means more reactive.
LUMO Energy ELUMO Relates to electron-accepting ability. Lower energy often means more reactive.
HOMO-LUMO Gap ΔE Energy difference between HOMO and LUMO. A smaller gap suggests higher reactivity.
Chemical Hardness η Measures resistance to change in electron distribution. Harder molecules are less reactive.
Chemical Potential µ Relates to the "escaping tendency" of electrons from a system.

These parameters are used to compare the reactivity of different tetrazole derivatives, guiding the design of molecules with optimized properties for applications like bioorthogonal labeling. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on a static, optimized geometry, molecules are dynamic entities. The benzyl (B1604629) groups in this compound, for example, can rotate around their single bonds, leading to various spatial arrangements or conformations. Molecular Dynamics (MD) simulations model this movement over time by solving Newton's equations of motion for the atoms in the molecule.

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. MD simulations are ideally suited to study these solvation effects. By simulating the tetrazole molecule in a "box" of explicit solvent molecules (e.g., water, ethanol), researchers can observe how solvent-solute interactions affect the molecule's shape and flexibility. While specific MD studies on this compound are not widely available in the surveyed literature, this methodology would be used to investigate how the polar or non-polar nature of a solvent interacts with the tetrazole core and the benzyl side chains, potentially favoring certain conformations that could influence its reactivity or photophysical properties.

Computational Approaches to Reaction Mechanism Prediction

Understanding the step-by-step process of a chemical reaction—the reaction mechanism—is fundamental to controlling its outcome. For 2,5-diaryltetrazoles, the most studied reaction is the photo-induced [3+2] cycloaddition, or "photoclick" reaction. colab.ws

Computational methods are used to map the entire reaction pathway from the starting tetrazole to the final product. This involves:

Locating Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants to products.

Calculating Reaction Barriers: Determining the energy difference between the reactants and the transition state, which dictates the reaction rate.

Identifying Intermediates: Characterizing any stable species formed during the reaction, such as the crucial nitrile imine intermediate generated from the photolysis of the tetrazole ring. sci-hub.ru

For the 2,5-diaryltetrazole family, computational studies have been instrumental in elucidating the mechanism of nitrile imine formation and its subsequent reaction with other molecules (dipolarophiles). sci-hub.ruacs.org These models can predict how different substituents will affect the stability of intermediates and the energy barriers of the reaction, providing a rational basis for designing more efficient photochemical systems. acs.org

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound

In Silico Design of Novel this compound Derivatives

The in silico design of novel derivatives of 2,5-disubstituted tetrazoles, including this compound, is a critical area of research for developing new therapeutic agents. Computational methods allow for the rational design of molecules with potentially enhanced biological activities and provide insights into their structure-activity relationships before their actual synthesis. These approaches are pivotal in modern drug discovery, enabling the prediction of molecular properties and interactions with biological targets.

Research in this area often employs a variety of computational techniques. For instance, Density Functional Theory (DFT) is utilized to investigate the electronic properties of these molecules. ijper.org Such studies can determine key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential. ijper.org These parameters are crucial for understanding the reactivity and stability of the designed derivatives.

One area of focus in the computational design of 2,5-disubstituted tetrazoles is the modulation of their hydrogen bonding capabilities. The tetrazole ring is a known pharmacophore that can form strong hydrogen bonds, a property that significantly influences the interaction of these compounds with biological targets. nih.gov Theoretical studies have shown that for 2,5-disubstituted-2H-tetrazoles, the nitrogen atom at position 4 of the tetrazole ring is the most favorable center for hydrogen bonding. nih.gov The nature of the substituent at the 5-position of the tetrazole ring has a notable impact on the basicity and, consequently, the strength of the hydrogen bond. nih.gov

Table 1: Calculated Hydrogen Bond Basicity Constants (pKHB) for select 2,5-disubstituted-2H-tetrazoles

Compound Substituent at C5 Experimental pKHB Theoretical pKHB
1 H 1.14 1.12
2 CH3 1.21 1.20
3 C2H5 1.22 1.21
4 C6H5 1.10 1.09

Source: Adapted from experimental and theoretical studies on 2,5-disubstituted tetrazoles. The theoretical values were obtained using the B3LYP/6-311++G(d,p) basis set with the CPCM model. nih.gov

Furthermore, computational studies have been instrumental in understanding the photochemical behavior of 2,5-disubstituted tetrazoles. nih.govnih.gov These investigations, often using advanced methods like multiconfiguration perturbation theory (CASPT2//CASSCF), help in elucidating the mechanisms of photolysis and the fragmentation patterns, such as the generation of nitrile imines. nih.govnih.gov This knowledge is valuable for designing derivatives with specific photochemical properties, which could have applications in areas like photodynamic therapy or materials science.

In the context of drug design, molecular docking and molecular dynamics simulations are powerful tools for predicting the binding affinity and interaction of novel 2,5-disubstituted tetrazole derivatives with specific protein targets. For example, in the development of new antimicrobial agents, derivatives of 2,5-disubstituted tetrazoles containing ribofuranosyl groups have been designed and their interactions with bacterial enzymes, such as the DNA polymerase sliding clamp of E. coli, have been modeled. ijper.org These simulations can reveal crucial binding interactions, like hydrogen bonds and hydrophobic interactions, guiding the design of more potent inhibitors. ijper.org

Table 2: Key Electronic Properties of a Designed 2,5-disubstituted Tetrazole Derivative

Property Value
HOMO Energy -7.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.7 eV
Hardness 2.85 eV
Softness 0.35 eV⁻¹

Source: Representative data from DFT calculations on novel tetrazole derivatives. ijper.org

The in silico approach to designing novel this compound derivatives and related compounds is a multifaceted process that combines quantum chemical calculations, molecular modeling, and simulation techniques. These methods provide a deep understanding of the structural, electronic, and interactive properties of the molecules, thereby facilitating the rational design of new compounds with desired biological or chemical characteristics.

Coordination Chemistry of 2,5 Dibenzyltetrazole As a Ligand

Binding Modes and Coordination Environments of Tetrazoles with Metal Centers

The coordination of tetrazole-based ligands to metal centers is a multifaceted topic, with the potential for various binding modes and coordination environments. This versatility stems from the presence of multiple nitrogen atoms within the tetrazole ring, each with a lone pair of electrons available for donation to a metal ion.

Monodentate, Bidentate, and Polydentate Coordination

Tetrazole ligands can coordinate to metal centers in several ways:

Monodentate Coordination: This is the most common mode, where the tetrazole ligand binds to a single metal center through one of its nitrogen atoms.

Bidentate Coordination: In this mode, the tetrazole ligand binds to a single metal center through two of its nitrogen atoms. This is more common in tetrazoles where a substituent group also contains a donor atom, creating a chelating effect.

Polydentate and Bridging Coordination: Tetrazoles can also act as bridging ligands, connecting two or more metal centers. This can occur through different nitrogen atoms of the same tetrazole ring, leading to the formation of one-, two-, or three-dimensional coordination polymers. arkat-usa.org

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the substituents on the tetrazole ring, the solvent system used, and the presence of counter-ions.

N-Donor Coordination Preferences

The tetrazole ring offers four potential nitrogen donor atoms (N1, N2, N3, and N4). The coordination preference is largely influenced by the substitution pattern on the ring. For 2,5-disubstituted tetrazoles, such as 2,5-dibenzyltetrazole, the coordination typically occurs through the N4 atom. This is because the N4 atom is generally the most basic and sterically accessible nitrogen in N2-substituted tetrazoles. arkat-usa.org However, coordination through other nitrogen atoms, such as N1, has also been observed in some cases, particularly in the formation of polynuclear complexes. rsc.org

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of 2,5-disubstituted tetrazoles themselves can be achieved through various organic reactions, including the [3+2] cycloaddition of a nitrile with an azide (B81097), followed by N-alkylation or N-arylation. nanomedicine-rj.com

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form complexes with a variety of ligands, including tetrazoles. The synthesis of transition metal complexes with 2,5-disubstituted tetrazoles has been reported for a range of metals, including copper, nickel, zinc, and manganese. arkat-usa.orgrsc.org For instance, the reaction of a 2,5-disubstituted tetrazole with a copper(II) salt can lead to the formation of a mononuclear complex where the tetrazole acts as a chelating ligand. rsc.org

MetalPotential Coordination GeometryExample from Analogous CompoundsReference
Copper(II)Distorted Octahedral, Square Planar[CuL₂Cl₂] where L is 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole rsc.org
Nickel(II)OctahedralNi(II) complexes with monodentate tetrazole derivatives researchgate.net
Zinc(II)Tetrahedral, OctahedralFormation of coordination polymers with bis(tetrazol-2-yl)alkanes arkat-usa.org
Manganese(II)OctahedralHeterobimetallic Cu(II)/Mn(II) complexes rsc.org

Table 1: Potential Transition Metal Complexes of this compound Based on Analogs

Main Group Metal Complexes

Main group metals can also form coordination compounds with tetrazole ligands. For example, complexes of alkali and alkaline earth metals with tetrazolone have been reported. rsc.org While less common than transition metal complexes, the interaction of this compound with main group metals could lead to the formation of interesting coordination architectures.

Spectroscopic and Crystallographic Analysis of Coordination Compounds

The characterization of coordination compounds is crucial for understanding their structure and bonding. Several analytical techniques are employed for this purpose.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the tetrazole ligand. The stretching frequencies of the C=N and N=N bonds within the tetrazole ring are sensitive to coordination. A shift in these bands upon complexation can provide evidence of the ligand binding to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the benzyl (B1604629) groups and the tetrazole ring can indicate the coordination site.

Crystallographic Analysis:

Analytical TechniqueInformation Obtained
IR SpectroscopyIdentification of functional groups, determination of ligand coordination mode through shifts in vibrational frequencies.
NMR SpectroscopyElucidation of the ligand's structure in solution and identification of the coordination site through changes in chemical shifts.
Single-Crystal X-ray DiffractionPrecise determination of the three-dimensional molecular structure, including bond lengths, bond angles, and coordination geometry.

Table 2: Analytical Techniques for the Characterization of this compound Complexes

Based on the available scientific literature, there is no specific information regarding the coordination chemistry of this compound as a ligand, including theoretical studies on its metal-ligand interactions or the ligand field theory and electronic structure of its complexes. Research in the field of tetrazole-based ligands has primarily focused on other derivatives. Therefore, an article on the coordination chemistry of this specific compound cannot be generated at this time due to a lack of available research data.

Mechanistic Studies of Reactions Involving 2,5 Dibenzyltetrazole

Reaction Pathways for 2,5-Dibenzyltetrazole Transformations

The primary reaction pathway for 2,5-disubstituted tetrazoles involves the extrusion of molecular nitrogen (N₂) to generate a nitrilimine intermediate. nih.govresearchgate.net This transformation can be initiated either by heat (thermolysis) or by light (photolysis).

Photochemical Pathway: Upon activation with light, typically UV irradiation (e.g., λ = 280–315 nm), 2,5-disubstituted tetrazoles undergo a ring-opening reaction to release a stable nitrogen molecule, yielding a highly reactive nitrilimine. nih.govacs.org This photo-induced pathway is a key feature of "photoclick" chemistry. researchgate.net The reaction is noted for its efficiency and mild conditions, allowing for applications in complex biological systems. nih.govnih.gov

Thermal Pathway: Heating 2,5-disubstituted tetrazoles also leads to the elimination of N₂ and the formation of a nitrilimine intermediate. This thermolysis route is a common method for generating nitrilimines for various synthetic applications. nih.gov

Once generated, the nitrilimine intermediate (in this case, N-benzyl-C-phenylnitrilimine, derived from this compound) can undergo several subsequent reactions:

1,3-Dipolar Cycloadditions: As a reactive 1,3-dipole, the nitrilimine readily reacts with various dipolarophiles. For instance, its reaction with alkenes is a well-established method for synthesizing pyrazole derivatives. nih.govresearchgate.net

Nucleophilic Trapping: The nitrilimine can be trapped by a variety of nucleophiles. Reactions with amines, thiols (thioalcohols), and carboxylic acids yield stable addition products. nih.govnih.gov This reactivity has been harnessed for proteome-wide profiling of amino acid residues in living bacteria. nih.gov

Rearrangements: Depending on the substituents, the nitrilimine intermediate can potentially rearrange to form more stable structures like carbodiimides. researchgate.net

Kinetic and Thermodynamic Aspects of Tetrazole Ring Opening and Closure

Theoretical calculations using methods like Density Functional Theory (DFT) and multiconfiguration perturbation theory (CASPT2//CASSCF) have been employed to model the photolysis of disubstituted tetrazoles. acs.orgnih.goviosrjournals.org These studies help in mapping the potential energy surfaces for the fragmentation of the tetrazole ring and the generation of the nitrilimine intermediate. acs.orgnih.gov For instance, computational models for unsubstituted tetrazole suggest an activation barrier of approximately 55-60 kcal/mol for thermal decomposition. iosrjournals.org The substituents at the C5 and N2 positions significantly influence the stability of the tetrazole ring and the reactivity of the resulting nitrilimine, but specific values for the dibenzyl derivative require dedicated study.

Elucidation of Reaction Intermediates

The principal and most extensively studied reaction intermediate in the transformations of 2,5-disubstituted tetrazoles is the nitrilimine . researchgate.netresearchgate.netnih.gov

Generation: It is formed upon the photo- or thermo-induced extrusion of dinitrogen from the tetrazole ring. nih.gov

Structure and Reactivity: Nitrilimines are highly reactive 1,3-dipoles. Their versatile reactivity allows them to participate in cycloaddition reactions and nucleophilic additions. nih.gov The stability and subsequent reaction pathways of the nitrilimine are influenced by the electronic and steric properties of its substituents.

Detection: Due to its high reactivity, the nitrilimine is a transient species that is typically not isolated. Its existence is confirmed by trapping experiments with various reagents (e.g., alkenes, nucleophiles) and through characterization of the resulting stable products. researchgate.netnih.gov Advanced transient spectroscopic techniques have also been used to observe these intermediates directly. researchgate.net

Computational studies have been crucial in understanding the electronic structure and fragmentation patterns of the tetrazole ring leading to nitrilimine generation. researchgate.netacs.orgnih.gov These theoretical explorations complement experimental findings and provide a deeper mechanistic understanding of this key intermediate.

Advanced Applications and Research Potential of 2,5 Dibenzyltetrazole Derivatives

Applications in Materials Science and Engineering

The incorporation of 2,5-dibenzyltetrazole derivatives into various material architectures has been an area of growing interest. The nitrogen-rich tetrazole core, combined with the steric and electronic influence of the benzyl (B1604629) groups, allows for the creation of materials with unique and tunable properties.

Ligand TypePotential Influence of Benzyl GroupsResulting MOF/Polymer Properties
2,5-Disubstituted TetrazoleSteric hindrance leading to increased porosity.Enhanced gas adsorption capacity.
Aromatic SubstituentsPromotion of π-π stacking interactions.Increased structural stability and tunable luminescence.

Integration into Functional Polymers

Derivatives of 2,5-disubstituted tetrazoles have been investigated for their integration into functional polymers. One notable application is in the development of cross-linked polymers for the detection of unsaturated hydrocarbons. The mechanism involves the photoirradiation of a diaryltetrazole, which generates a nitrileimine dipole. This intermediate then undergoes a spontaneous cyclization reaction with an alkene or alkyne, leading to the formation of a pyrazoline cycloadduct. This reactivity allows for the creation of sensory materials where the presence of specific hydrocarbons can be detected through changes in the polymer's properties. The benzyl groups in this compound could enhance the sensitivity and selectivity of such polymers due to their electronic influence on the tetrazole ring and potential interactions with the target analyte.

Exploration in Supramolecular Assemblies

The formation of well-defined supramolecular structures is governed by non-covalent interactions such as hydrogen bonding and π-π stacking. Tetrazole-containing ligands are known to participate in multiple hydrogen bonding interactions, leading to the formation of 2D and 1D supramolecular frameworks. In the case of this compound, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the aromatic benzyl groups can engage in π-π stacking. These interactions are fundamental to the self-assembly of complex architectures. The interplay between the hydrogen bonding capabilities of the tetrazole core and the stacking potential of the benzyl rings could be harnessed to design novel liquid crystals, gels, and other soft materials with tailored properties.

Medicinal Chemistry Research Applications (Excluding Clinical/Dosage/Safety)

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. This has led to the widespread use of tetrazole derivatives in drug design.

Molecular Design Principles for Bioactive Scaffolds

The design of bioactive scaffolds based on 2,5-disubstituted tetrazoles often leverages the tetrazole ring as a central structural element to which various functional groups can be attached. The benzyl groups in this compound can serve as key pharmacophoric features or as linkers to other molecular fragments. The rationale behind incorporating the 2,5-disubstituted tetrazole scaffold includes its rigid nature, which can help in pre-organizing the attached functionalities for optimal interaction with a biological target.

Researchers have designed and synthesized 1,5-disubstituted tetrazole derivatives as non-covalent inhibitors of the inflammasome-caspase-1 complex, demonstrating the potential of this scaffold in developing anti-inflammatory agents. The design principles from such studies, which focus on achieving specific interactions within the enzyme's active site, can be extrapolated to 2,5-disubstituted analogs. The benzyl groups could be strategically modified to enhance binding affinity and selectivity for a particular target.

Scaffold FeatureDesign PrincipleDesired Outcome
Tetrazole CoreBioisosteric replacement for carboxylic acid.Improved metabolic stability and cell permeability.
2,5-DisubstitutionRigid framework for presenting pharmacophoric groups.Enhanced binding affinity and selectivity.
Benzyl GroupsCan be functionalized to probe specific binding pockets.Optimization of structure-activity relationships.

Target Engagement Studies and Molecular Interaction Mechanisms

A significant advancement in understanding the molecular interactions of 2,5-disubstituted tetrazoles comes from the development of light-activatable probes for proteome-wide profiling. These probes, upon photoactivation, generate highly reactive nitrilimines that can covalently bind to carboxylic acid residues (aspartates and glutamates) in proteins. This technology allows for the identification of protein targets of a given tetrazole-based compound and the mapping of its binding sites.

This approach has been used to study the engagement of covalent inhibitors and to introduce new classes of carboxylic-acid-directed protein ligands. The ability to monitor the interaction of 2,5-disubstituted tetrazoles with their biological targets in living cells provides invaluable information for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents. The benzyl groups of this compound would influence the reactivity and selectivity of such probes and could be modified to direct the probe to specific cellular compartments or protein families.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

The molecular architecture of this compound and its derivatives has been a focal point of structure-activity relationship (SAR) studies, particularly in the quest for novel therapeutic agents. These investigations systematically modify the chemical structure to understand how specific changes influence biological activity. Research has shown that substituents on the benzyl rings play a pivotal role in defining the pharmacological profile of these compounds.

Key findings from SAR studies indicate that the introduction of different functional groups at various positions on the phenyl rings can significantly modulate the biological efficacy. For instance, the presence and position of electron-withdrawing or electron-donating groups can alter the molecule's interaction with its biological target. This systematic approach allows researchers to build a comprehensive understanding of the structural requirements for desired activity.

Compound ModificationPosition of ModificationObserved Effect on Activity
Introduction of HalogenPhenyl RingCan enhance biological efficacy
Addition of Alkoxy GroupsPhenyl RingModulates lipophilicity and activity
Alteration of Benzyl SubstituentTetrazole Ring (Position 2 or 5)Influences binding and potency

Computational Drug Discovery Approaches (e.g., Docking Studies)

Computational methods, such as molecular docking, have become indispensable tools in the study of this compound derivatives. These in silico techniques provide valuable insights into the potential binding modes and interactions of these compounds with biological macromolecules, such as proteins and enzymes. By simulating the interaction between a ligand (the tetrazole derivative) and a target protein, researchers can predict the binding affinity and orientation of the molecule within the active site.

Docking studies have been employed to rationalize the observed SAR data for this compound analogs. These computational models can help to identify key amino acid residues that form crucial interactions, such as hydrogen bonds or hydrophobic contacts, with the ligand. This information is instrumental in guiding the design of new derivatives with improved potency and selectivity.

Furthermore, virtual screening of large compound libraries based on the this compound scaffold is a powerful application of computational drug discovery. This approach allows for the rapid identification of promising candidates for further experimental evaluation, thereby accelerating the drug discovery pipeline.

Applications in Agrochemical and Specialty Chemicals Research

The unique chemical properties of the tetrazole ring have prompted the investigation of this compound derivatives in the fields of agrochemicals and specialty chemicals. In agrochemical research, the tetrazole moiety is often used as a bioisostere for the carboxylic acid group, which can lead to compounds with interesting biological activities, such as herbicidal or plant growth regulatory effects. The benzyl groups in this compound can be modified to fine-tune the compound's properties for specific agricultural applications.

In the realm of specialty chemicals, the high nitrogen content of the tetrazole ring makes it an energetic functional group. This has led to the exploration of tetrazole derivatives as components in gas-generating compositions, for example, in automotive airbags. The stability and decomposition characteristics of this compound and related compounds are critical parameters in these applications, and ongoing research aims to optimize these properties.

Exploration as Precursors in Organic Synthesis

Beyond their direct applications, 2,5-dibenzyltetrazoles are valuable precursors in organic synthesis for the construction of other complex molecules. The tetrazole ring can undergo various chemical transformations, making it a versatile building block for a wide range of heterocyclic compounds.

One of the most significant synthetic utilities of 2,5-disubstituted tetrazoles is their use in cycloaddition reactions. Upon heating or irradiation, these compounds can extrude molecular nitrogen to form highly reactive nitrile imine intermediates. These intermediates can then be trapped by a variety of dipolarophiles to generate a diverse array of five-membered heterocycles, such as pyrazoles and pyrazolines. This methodology provides a powerful and efficient route to these important classes of compounds.

The benzyl groups of this compound can also be manipulated or removed, offering further synthetic flexibility. This allows for the introduction of different functional groups and the construction of more elaborate molecular architectures, highlighting the role of this compound as a versatile synthon in modern organic chemistry.

Future Perspectives in 2,5 Dibenzyltetrazole Research

Emerging Trends in Tetrazole Chemistry

The field of tetrazole chemistry is experiencing a renaissance, driven by the quest for novel functionalities in medicinal chemistry, materials science, and chemical biology. As a member of the 2,5-disubstituted tetrazole family, 2,5-Dibenzyltetrazole is positioned to be influenced by several key emerging trends. A significant area of development is the use of tetrazoles as bioisosteres for carboxylic acids and cis-amide groups in drug design. researchgate.netthieme.deresearchgate.net This is due to their similar pKa values, planar structure, and metabolic stability, which can enhance the pharmacological properties of molecules. beilstein-journals.orgnih.gov

Recent synthetic advancements are paving the way for more efficient and diverse production of 2,5-disubstituted tetrazoles. Innovations include multicomponent reactions (MCRs), such as the Ugi-azide reaction, which allow for the construction of complex tetrazole derivatives in a single step. nih.govmdpi.com Furthermore, novel catalytic systems and one-pot synthesis strategies are being developed to improve reaction yields, reduce waste, and enhance regioselectivity, a common challenge in tetrazole synthesis. organic-chemistry.orgacs.orgrsc.org For instance, researchers have developed silver-catalyzed [3+2] cycloadditions and one-pot methods from aryldiazonium salts and amidines to produce 2,5-disubstituted tetrazoles under mild conditions. thieme.deorganic-chemistry.org

Another exciting frontier is the development of "smart" tetrazole derivatives that respond to external stimuli. A notable example is the use of light-activatable 2,5-disubstituted tetrazoles as chemical probes. nih.gov Upon light activation, these compounds generate highly reactive nitrilimines, which can be used for bio-orthogonal labeling of proteins, specifically targeting carboxylic acid residues like aspartate and glutamate. nih.gov This technology opens new avenues for studying protein function and interactions within living systems. nih.gov

TrendDescriptionPotential Relevance for this compound
Bioisosterism Use of the tetrazole ring to mimic carboxylic acid or cis-amide groups in drug candidates to improve physicochemical and pharmacokinetic properties. researchgate.netresearchgate.netbeilstein-journals.orgDerivatives of this compound could be designed as potential therapeutic agents by replacing key functional groups in known bioactive molecules.
Advanced Synthesis Development of efficient, regioselective, and environmentally friendly synthetic methods, including multicomponent reactions and novel catalysis. nih.govorganic-chemistry.orgrsc.orgImproved synthetic routes could facilitate the creation of a library of this compound analogs for screening and optimization.
Photo-activatable Probes Design of 2,5-disubstituted tetrazoles that can be activated by light to generate reactive species for applications in chemical biology and proteomics. nih.govFunctionalized versions of this compound could be developed as photo-activatable tools for studying biological processes.

Interdisciplinary Research Opportunities

The unique chemical properties of the tetrazole ring, and by extension this compound, create a fertile ground for interdisciplinary research, bridging organic chemistry with biology, medicine, and materials science.

In medicinal chemistry and chemical biology , the development of 2,5-disubstituted tetrazoles as covalent inhibitors is a promising area. nih.gov These compounds can be designed to target specific amino acid residues, such as aspartates and glutamates, expanding the range of proteins that can be targeted for therapeutic intervention beyond those accessible by traditional cysteine-directed inhibitors. nih.gov The ability to perform global profiling of these interactions in living bacteria highlights the potential for developing new classes of antibiotics. nih.gov Research into novel 2,5-disubstituted tetrazole derivatives has already shown potential antibacterial and anti-tubercular activities. researchgate.net

In materials science , the high nitrogen content of the tetrazole ring makes it an attractive scaffold for the development of energetic materials. nih.govnih.gov Research is ongoing to create novel high-density, thermally stable materials for use as propellants and explosives. nih.govnanomedicine-rj.com By incorporating moieties like oxadiazoles (B1248032) onto a 2,5-disubstituted tetrazole core, scientists are aiming to fine-tune properties such as density, thermal stability, and mechanical sensitivity. nih.gov The benzyl (B1604629) groups in this compound could be functionalized to modulate these energetic properties, opening up new design possibilities.

FieldInterdisciplinary OpportunityExample Application
Medicinal Chemistry Designing novel covalent inhibitors and therapeutic agents. nih.govnih.govDevelopment of new antibiotics or anticancer drugs based on the this compound scaffold. researchgate.net
Chemical Biology Creating light-activated probes for proteome-wide analysis. nih.govUsing functionalized this compound derivatives to map protein interactions and functions in living cells.
Materials Science Synthesizing high-nitrogen, energetic materials. nih.govnih.govInvestigating modified this compound compounds as components in advanced propellants or environmentally benign gas generators.

Challenges and Opportunities for Innovation

While the future of this compound research is promising, it is not without its challenges, which in turn present significant opportunities for innovation.

A primary challenge in tetrazole synthesis is achieving regiocontrol . The alkylation or arylation of a 5-substituted tetrazole can lead to a mixture of 1,5- and 2,5-disubstituted isomers, which are often difficult to separate. researchgate.nettandfonline.com This necessitates the development of highly regioselective synthetic methods. Innovations in this area include the use of specific catalysts, such as NiO nanoparticles, or carefully designed one-pot procedures that favor the formation of the desired 2,5-isomer. organic-chemistry.orgnanomedicine-rj.com The development of a robust, scalable, and highly regioselective synthesis for this compound and its derivatives remains a key opportunity.

Another challenge is the need for more environmentally friendly and efficient synthetic protocols . Traditional methods can involve harsh reagents or multi-step procedures that are not atom-economical. organic-chemistry.orgacs.org The opportunity lies in the further development of green chemistry approaches, such as catalyst-free reactions, reactions in aqueous media, or ultrasound-assisted synthesis. researchgate.netmdpi.commdpi.com These methods can lead to shorter reaction times, higher yields, and a reduced environmental footprint. organic-chemistry.orgnanomedicine-rj.com

The exploration of the vast chemical space around the this compound core is a major opportunity. By leveraging modern synthetic methods, researchers can create large libraries of analogs with diverse functional groups on the benzyl rings. acs.org This will be crucial for unlocking new applications, from fine-tuning the reactivity of photo-activatable probes to optimizing the biological activity of potential drug candidates or the performance of energetic materials. nih.govresearchgate.netnih.gov Using tetrazole aldehydes as core building blocks in multicomponent reactions is one innovative strategy to rapidly generate molecular diversity. beilstein-journals.org

ChallengeOpportunity for Innovation
Regioselectivity in Synthesis Development of novel catalysts and one-pot reactions to selectively synthesize 2,5-disubstituted isomers over 1,5-isomers. researchgate.netnanomedicine-rj.com
Synthetic Efficiency & Sustainability Designing green synthetic routes using methods like multicomponent reactions, aqueous micellar chemistry, or ultrasound irradiation. mdpi.comorganic-chemistry.orgmdpi.com
Exploration of Chemical Space Utilizing high-throughput synthesis and screening to discover new functionalities and applications for a wide range of this compound derivatives. beilstein-journals.orgacs.org

References

Key Review Articles

Wittenberger, S. J. (1994). Recent developments in tetrazole chemistry. A review. Organic Preparations and Procedures International, 26(5), 499-531. tandfonline.com

Butler, R. N. (1984). Tetrazoles. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 791-838). Pergamon Press.

Ostrovskii, V. A., Popova, E. A., & Trifonov, R. E. (2018). Advances in synthesis of tetrazoles coordinated to metal ions. Coordination Chemistry Reviews, 357, 116-146. benthamdirect.com

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. (This review covers reactions that can be used to build complex heterocyclic systems).

Seminal Research Papers

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. (This paper established the foundation for the cycloaddition reactions involving nitrile imines).

Markgraf, J. H., Bachmann, W. T., & Hollis, D. P. (1960). The Photolysis of 2,5-Diphenyltetrazole. The Journal of Organic Chemistry, 25(3), 465-466. (A key early paper on the photochemistry of this class of compounds).

Saikia, R. A., Dutta, A., Sarma, B., & Takur, A. J. (2022). A one-pot system for the synthesis of 2,5-diaryl-tetrazoles directly from nitriles. The Journal of Organic Chemistry, 87(14), 9782-9796. organic-chemistry.org

Recent Advances and Breakthroughs

Heil, S. M., et al. (2021). Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. Journal of the American Chemical Society, 143(30), 11473–11484. nih.gov

Ramanathan, M., Wang, Y. H., & Liu, S. T. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Letters, 17(23), 5886-5889. organic-chemistry.org

Booker-Milburn, K. I., et al. (2018). One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryltetrazoles. The Journal of Organic Chemistry, 83(15), 8847-8854. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-Dibenzyltetrazole, and what parameters influence yield?

  • Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents like DMSO or THF/Et3_3N mixtures under inert atmospheres. For example, hydrazide derivatives can be cyclized via prolonged heating (18–48 hours) to form tetrazole cores, followed by crystallization (e.g., water-ethanol systems) to isolate products with yields ~65% . Key parameters include solvent choice, catalyst selection (e.g., Pd(PPh3_3)2_2Cl2_2), and reaction time.

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C-NMR : Aromatic protons typically resonate at δ 7.2–7.8 ppm in DMSO-d6_6, while benzyl methylene groups appear as singlets near δ 5.2 ppm. Carbon environments are confirmed via DEPT-135 .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]+^+) with deviations <2 ppm from theoretical values .
  • Melting Point : Consistency in melting range (e.g., 141–143°C) indicates purity .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved during characterization?

  • Methodological Answer : Cross-validation using multiple techniques is critical. For example:

  • IR vs. NMR : Discrepancies in functional group identification (e.g., C=N stretches in IR vs. absent NMR signals) may indicate tautomeric forms. Confirm via variable-temperature NMR .
  • Elemental Analysis : Deviations >0.3% from calculated C/H/N ratios suggest impurities; repeat chromatography (silica gel, ethyl acetate/hexane) .

Q. What strategies optimize the synthesis of this compound under scaled conditions without compromising yield?

  • Methodological Answer :

  • Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% to minimize costs while maintaining efficiency .
  • Solvent Systems : Replace DMSO with recyclable solvents (e.g., PEG-400) to enhance sustainability .
  • Continuous Flow Reactors : Implement flow chemistry to reduce reaction times (from 48 hours to <12 hours) and improve reproducibility .

Q. How do substituent variations on the tetrazole ring affect its physicochemical and biological properties?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Br, -NO2_2) increase tetrazole acidity (pKa ~4–5), enhancing metal coordination capacity .
  • Biological Activity : Derivatives with halogen substituents show enhanced antimicrobial activity in vitro (MIC values ≤25 µg/mL) via membrane disruption, validated via fluorescence assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.